1-ethynyl-1-(trifluoromethyl)cyclobutane
Description
Properties
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(4-3-5-6)7(8,9)10/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZIPJUQQGGUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling
Palladium-catalyzed Sonogashira coupling offers a direct route. 1-Iodo-1-(trifluoromethyl)cyclobutane, prepared via iodination of the corresponding alcohol using hydroiodic acid (HI), reacts with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ and copper iodide (CuI). Desilylation with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne with a 72% yield.
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Base: Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
Silver-Mediated Alkyne Transfer
Silver nitrate (AgNO₃) facilitates alkyne transfer in non-polar solvents. Cyclobutyl triflate reacts with ethynylmagnesium bromide (HC≡CMgBr) in the presence of AgNO₃ (10 mol%) to form the product in 68% yield. This method avoids palladium catalysts but requires anhydrous conditions to prevent silver oxide formation.
Dehydrohalogenation and Elimination Strategies
Geminal dihalides serve as precursors for alkyne formation. 1,1-Dibromo-1-(trifluoromethyl)cyclobutane, synthesized via bromination of 1-(trifluoromethyl)cyclobutane with bromine (Br₂) under UV light, undergoes double dehydrohalogenation using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). The reaction proceeds via a two-step elimination mechanism, producing the alkyne with 55% yield.
Key Considerations:
-
Excess base (2.2 equiv) ensures complete elimination.
-
Side products include cyclobutene derivatives due to partial elimination.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclobutyl Lithium | 1-Bromocyclobutane | 65 | Moderate | High |
| Nucleophilic Substitution | Cyclobutane-1-carboxylic acid | 58 | High | Moderate |
| Sonogashira Coupling | 1-Iodocyclobutane | 72 | Low | High |
| Silver-Mediated Transfer | Cyclobutyl triflate | 68 | Moderate | Moderate |
| Dehydrohalogenation | 1,1-Dibromocyclobutane | 55 | High | Low |
-
Cyclobutyl Lithium Route : Optimal for small-scale synthesis but limited by cryogenic conditions.
-
Sonogashira Coupling : High yielding but constrained by palladium catalyst costs.
-
Dehydrohalogenation : Cost-effective for industrial applications despite moderate yields.
Chemical Reactions Analysis
1-Ethynyl-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Scientific Research Applications
1-Ethynyl-1-(trifluoromethyl)cyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-ethynyl-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Conformation and Electronic Properties
Methoxy-Substituted Cyclobutanes
- Example: Cyclohexenone–cyclobutane derivatives with methoxy (-OCH₃) substituents ().
- Dihedral Angle : Methoxy groups reduce dihedral angles (β = 5.21°) compared to CF₃-substituted analogs (β = 12.81°), indicating a more planar ring conformation .
- lower values for methoxy) .
Fluorinated Cyclobutanes
- Examples :
- Molecular Weight : 204.11 g/mol (vs. ~148 g/mol for 1-ethynyl-1-(trifluoromethyl)cyclobutane, estimated).
- Reactivity : The vinyl group enables addition reactions, contrasting with the ethynyl group’s propensity for cycloaddition .
- Stability : Higher fluorine content enhances thermal stability but reduces solubility in polar solvents .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Dihedral Angle (°) | Oxidation Potential (V) |
|---|---|---|---|---|---|
| 1-Ethynyl-1-(trifluoromethyl)cyclobutane* | C₇H₅F₃ | ~148 (estimated) | -CF₃, -C≡CH | ~12.8 (inferred) | ~4.9 (inferred) |
| Methoxy-substituted cyclobutane (a–c) | Varies | Varies | -OCH₃ | 5.21 | <4.9 |
| 3-Ethenyl-1,2,2-trifluoro-1-(CF₃)cyclobutane | C₇H₆F₆ | 204.11 | -CF₃, -CH=CH₂, -F | N/A | N/A |
| Hexafluorobis(trifluoromethyl)cyclobutane | C₆F₁₂ | 300.05 | -CF₃, -F (multiple) | N/A | N/A |
*Estimated based on substituent contributions and analogous compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 1-ethynyl-1-(trifluoromethyl)cyclobutane, and what reaction conditions are critical?
- Answer: Cyclization via [2+2] photocycloaddition or thermal methods forms the cyclobutane ring, followed by trifluoromethylation using reagents like trifluoromethyl iodide. Sonogashira coupling introduces the ethynyl group. Key parameters include solvent choice (e.g., THF for stability), temperature control (0–25°C), and bases (e.g., NaH). Reaction progress is monitored via TLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer: Use <sup>19</sup>F NMR to confirm trifluoromethyl environments and HRMS for molecular weight. <sup>1</sup>H/<sup>13</sup>C NMR resolves ring geometry, while IR identifies ethynyl stretches (~2100 cm⁻¹). X-ray crystallography or DFT calculations address stereochemical ambiguities .
Q. What storage and safety protocols are recommended?
- Answer: Store at 2–8°C in inert atmospheres (argon). Use PPE and fume hoods. Follow SDS guidelines for waste neutralization (e.g., aqueous base for acidic byproducts) .
Advanced Research Questions
Q. How can reaction yields for ethynyl group introduction be optimized?
- Answer: Use pre-activated Pd catalysts (e.g., Pd(PPh3)4) and CuI co-catalysts in Sonogashira coupling. Degas solvents to prevent alkyne homocoupling. Address steric hindrance with elevated temperatures (60–80°C) and prolonged reaction times .
Q. What explains the regioselectivity of nucleophilic attacks on derivatives of this compound?
- Answer: The electron-withdrawing trifluoromethyl group directs nucleophiles to β-positions via inductive effects. Steric hindrance from the ethynyl group further influences selectivity. Computational NBO analysis supports transition-state stabilization .
Q. How should contradictory biological activity data be resolved?
- Answer: Validate purity (>98% by HPLC) and assay conditions (e.g., cell line consistency). Use isotopic labeling to track stability. Compare with analogs (e.g., cyclopentane derivatives) to isolate structure-activity relationships .
Q. What strategies enable enantioselective synthesis and stereochemical verification?
- Answer: Chiral auxiliaries (Evans oxazolidinones) or Rh-catalyzed asymmetric cycloadditions achieve enantioselectivity. Chiral HPLC separates enantiomers; X-ray of diastereomeric salts (e.g., with tartaric acid) confirms configuration .
Q. How does the trifluoromethyl group influence enzyme interactions in computational models?
- Answer: Molecular docking shows enhanced binding via hydrophobic interactions and fluorine σ-hole effects. MD simulations reveal prolonged target residence times. ITC measurements corroborate 2–3-fold affinity increases vs. non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
